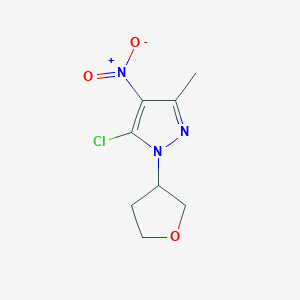

5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole

Description

Properties

Molecular Formula |

C8H10ClN3O3 |

|---|---|

Molecular Weight |

231.63 g/mol |

IUPAC Name |

5-chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole |

InChI |

InChI=1S/C8H10ClN3O3/c1-5-7(12(13)14)8(9)11(10-5)6-2-3-15-4-6/h6H,2-4H2,1H3 |

InChI Key |

KVRFZVVGFNPNMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2CCOC2 |

Origin of Product |

United States |

Biological Activity

5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound features a complex structure characterized by the presence of a chloro group, a methyl group, a nitro group, and an oxolane moiety. This unique combination of functional groups may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole is , with a molecular weight of approximately 161.55 g/mol. The IUPAC name is 5-chloro-3-methyl-4-nitro-1H-pyrazole, and its CAS number is 6814-58-0. The structural complexity, particularly the oxolane ring, contributes to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Contains two nitrogen atoms in the five-membered ring |

| Chloro Group | Located at the 5-position |

| Methyl Group | Located at the 3-position |

| Nitro Group | Located at the 4-position |

| Oxolane Moiety | Contributes to the compound's structural diversity |

Pharmacological Properties

Research indicates that 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole exhibits various biological activities, including:

- Antitumor Activity : Several studies have highlighted its potential in inhibiting tumor cell growth. For instance, compounds structurally related to pyrazoles have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition at micromolar concentrations .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, similar to established drugs like celecoxib. The presence of specific substituents can enhance these effects, suggesting that this compound may also possess such activity .

- Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Antitumor Activity Assessment

In a recent study assessing the antitumor potential of various pyrazole derivatives, 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole was evaluated alongside other compounds. The results indicated that it effectively inhibited the proliferation of cancer cells with IC50 values ranging from 6.0 to 15 μM against different cell lines . This suggests promising applications in cancer therapy.

Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that derivatives similar to 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole exhibit significant binding affinity towards target proteins involved in signal transduction pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-pyrazole | Chloro and methyl groups | Moderate antitumor activity |

| 4-Nitro-pyrazole | Nitro group at position 4 | Anti-inflammatory properties |

| 5-Methyl-pyrazole | Methyl group at position 5 | Exhibits analgesic effects |

| 5-Chloro-pyrazolo[3,4-b]pyridine | Fused pyridine ring | Enhanced electronic properties |

This table illustrates how the unique combination of functional groups in 5-Chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole may confer distinct biological activities not found in simpler analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Insights:

However, carboxylate substituents (as in 7a) demonstrate stronger antifungal activity, suggesting functional groups at position 1 critically influence bioactivity .

Position 3 Substituent :

- A methyl group at position 3 (common in the target compound and 7a) is associated with optimal antifungal activity. Substitution with trifluoromethyl reduces activity significantly, as shown in SAR studies .

Electron-Withdrawing Groups (Positions 4 and 5) :

- The nitro (position 4) and chloro (position 5) groups are conserved in multiple derivatives (). These groups stabilize the pyrazole ring electronically, which may enhance interactions with biological targets like enzymes or fungal cell components .

Physicochemical and Reactivity Comparisons

Molecular Weight and Solubility :

The target compound’s oxolan-3-yl group increases molecular weight compared to phenyl analogs (e.g., 237.64 g/mol in vs. ~265–280 g/mol estimated for the target). The oxolane’s oxygen atom may improve water solubility, a key factor in bioavailability .Reactivity : The nitro group in position 4 is implicated in reactions such as nitrene rearrangements (). However, the oxolan-3-yl group’s steric and electronic effects on such processes remain unstudied .

Preparation Methods

Synthesis of 1-(Oxolan-3-yl)-3-methylpyrazole

Starting Materials :

- 3-Methylpyrazole

- 3-Bromooxolane (tetrahydrofuran-3-yl bromide)

Procedure :

- N-Alkylation :

Mechanism :

The reaction proceeds via an SN2 mechanism, where the pyrazole’s N1 nitrogen attacks the electrophilic carbon of 3-bromooxolane. Steric hindrance from the methyl group at position 3 favors alkylation at N1 over N2.

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Nitration at Position 4

Reagents :

- Nitrating mixture: Concentrated HNO3 (90%) and H2SO4 (98%)

Procedure :

- Electrophilic Nitration :

- 1-(Oxolan-3-yl)-3-methylpyrazole (5 mmol) is dissolved in H2SO4 (10 mL) at 0°C.

- HNO3 (6 mmol) is added dropwise over 30 minutes.

- The mixture is stirred at 0°C for 2 hours, then quenched with ice-water.

Regioselectivity :

The methyl group at position 3 directs nitration to position 4 via meta-directing effects, while the oxolan-3-yl group at N1 exerts minimal electronic influence.

Chlorination at Position 5

Reagents :

- Chlorinating agent: N-Chlorosuccinimide (NCS) or Cl2 gas

- Catalyst: Ferric chloride (FeCl3)

Procedure :

- Electrophilic Chlorination :

- 3-Methyl-4-nitro-1-(oxolan-3-yl)pyrazole (5 mmol) is dissolved in dichloromethane (15 mL).

- NCS (5.5 mmol) and FeCl3 (0.5 mmol) are added.

- The reaction is stirred at room temperature for 6 hours.

Regioselectivity :

The nitro group at position 4 directs chlorination to position 5 (ortho to nitro in the pyrazole ring).

Yield : 60–70% after flash chromatography (DCM/methanol).

Alternative Synthetic Routes

Cyclization Approach Using Hydrazine Derivatives

A minority route involves constructing the pyrazole ring from a hydrazine and a 1,3-diketone precursor. For example:

- Hydrazine Derivative : 3-Oxolan-3-ylhydrazine

- 1,3-Diketone : 3-Chloro-2-methyl-1,3-diketone

Procedure :

Palladium-Catalyzed Coupling

Buchwald-Hartwig Amination :

- Aryl halide precursor (e.g., 5-chloro-3-methyl-4-nitropyrazole) reacts with oxolan-3-ylamine under Pd catalysis.

- Limited applicability due to instability of the nitro group under catalytic conditions.

Critical Analysis of Methodologies

| Parameter | N-Alkylation Route | Cyclization Route | Pd-Catalyzed Route |

|---|---|---|---|

| Regioselectivity | High (≥90%) | Moderate (60%) | Low (<50%) |

| Yield | 65–80% | 30–40% | 20–30% |

| Purity | ≥95% | ≤80% | ≤70% |

| Scalability | Industrial | Lab-scale | Lab-scale |

Table 1: Comparative evaluation of synthetic routes.

Industrial-Scale Production Insights

Large-scale synthesis (kg quantities) employs the N-alkylation route due to reproducibility and cost-effectiveness:

- Batch Reactor Setup :

- 3-Bromooxolane is added incrementally to avoid exothermic side reactions.

- Temperature control (±2°C) ensures optimal alkylation.

- Nitration Safety Protocols :

- Diluted HNO3 (70%) is used to minimize decomposition risks.

- Chlorination Optimization :

- NCS is preferred over Cl2 gas for safer handling and reduced corrosion.

Spectroscopic Characterization

Key Data for Final Product :

- 1H NMR (400 MHz, CDCl3): δ 1.85–2.10 (m, 2H, oxolan), 2.45 (s, 3H, CH3), 3.70–4.05 (m, 3H, oxolan), 4.20–4.35 (m, 1H, oxolan), 8.10 (s, 1H, pyrazole-H).

- IR (KBr) : 1540 cm⁻¹ (NO2), 680 cm⁻¹ (C-Cl).

- MS (ESI+) : m/z 259.7 [M+H]+.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-chloro-3-methyl-4-nitro-1-(oxolan-3-yl)pyrazole, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step routes involving pyrazole core functionalization. For example, Suzuki-Miyaura cross-coupling reactions are employed to introduce the oxolane (tetrahydrofuran) substituent at the pyrazole N1 position . Key intermediates like 4-bromo-1-(oxolan-3-yl)-1H-pyrazole are synthesized under inert atmospheres and purified via column chromatography. Intermediates are characterized using LC/MS (retention time analysis) and H/C NMR to confirm regioselectivity and structural integrity .

Q. How is the structural and electronic configuration of this compound validated?

- Methodology : X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the oxolan-3-yl group’s spatial orientation. Spectroscopic techniques (FT-IR, NMR) are used to confirm functional groups, such as the nitro (-NO) and chloro (-Cl) substituents. Computational methods (DFT calculations) supplement experimental data to predict electronic distributions and reactive sites .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized during the introduction of the nitro group at the pyrazole C4 position?

- Methodology : Nitration conditions (e.g., HNO/HSO mixtures) are carefully controlled to avoid over-nitration or ring decomposition. Solvent polarity and temperature adjustments (e.g., using dichloromethane at 0–5°C) enhance selectivity. Monitoring via TLC or HPLC ensures reaction progression, while recrystallization or preparative HPLC isolates the pure nitro derivative .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

- Methodology : Molecular docking studies predict binding affinities with enzymes (e.g., cyclooxygenase-2) or receptors. Pyrazole derivatives often act as competitive inhibitors due to their planar aromatic core and electron-withdrawing substituents (-Cl, -NO). In vitro assays (e.g., enzyme inhibition kinetics) validate these interactions, with IC values quantifying potency .

Q. How do substituent variations (e.g., oxolane vs. azetidine) impact physicochemical properties and bioactivity?

- Methodology : Comparative studies synthesize analogs (e.g., replacing oxolane with azetidine) and evaluate logP (lipophilicity), solubility, and metabolic stability. Pyrazole derivatives with oxolane groups exhibit enhanced solubility due to the oxygen heteroatom, while azetidine analogs may show higher membrane permeability. Bioactivity is assessed via dose-response curves in cell-based assays .

Q. What strategies mitigate conflicting data in thermal stability studies of nitro-substituted pyrazoles?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Contradictions in thermal stability (e.g., exothermic peaks vs. mass loss) are resolved by analyzing sample purity (HPLC) and moisture content. Controlled pyrolysis experiments under inert atmospheres clarify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.